1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Classification
The systematic name 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is piperidine , a six-membered heterocyclic amine, with two substituents: a 6-methylpyrazin-2-yl group at position 1 and a carboxylic acid group at position 3. The pyrazine ring, a six-membered aromatic di-azaheterocycle, is substituted with a methyl group at position 6. The numerical locants ensure unambiguous identification of substituent positions (Figure 1).
The 6-methylpyrazin-2-yl substituent itself follows pyrazine nomenclature rules, where the nitrogen atoms occupy positions 1 and 4. The methyl group at position 6 and the point of attachment to piperidine at position 2 are critical for distinguishing this compound from related pyrazine derivatives. The carboxylic acid group at position 3 of the piperidine ring introduces chirality, though the compound’s specific stereoisomeric form is not explicitly defined in available data.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₅N₃O₂ reflects the compound’s composition: 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight, calculated as 221.26 g/mol , is consistent with the sum of atomic masses (Table 1).
Table 1: Molecular Weight Breakdown
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 11 | 12.01 | 132.11 |
| Hydrogen | 15 | 1.008 | 15.12 |
| Nitrogen | 3 | 14.01 | 42.03 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 221.26 |
This molecular weight aligns with experimental data from mass spectrometry. The carboxylic acid group contributes to the compound’s polarity, influencing its solubility and reactivity, while the pyrazine and piperidine moieties enhance its aromatic and aliphatic hybrid character.
Comparative Structural Analysis with Pyrazine Derivatives
Structurally, this compound shares its pyrazine core with derivatives such as 2-ethenyl-6-methylpyrazine and methyl 6-methylpyrazine-2-carboxylate . However, its piperidine-3-carboxylic acid substituent distinguishes it from simpler pyrazine analogs (Table 2).
Table 2: Structural Comparison with Pyrazine Derivatives
The piperidine ring introduces conformational flexibility, while the carboxylic acid group enables hydrogen bonding and salt formation. In contrast, derivatives like 2-methoxy-6-methylpyrazine lack this functional complexity, showcasing only ether and alkyl substituents. The compound’s hybrid structure suggests potential applications in medicinal chemistry, where pyrazine motifs often enhance bioavailability.
Isomeric Considerations and Tautomeric Forms
The compound’s stereochemistry arises from the piperidine-3-carboxylic acid moiety. Piperidine adopts a chair conformation, with the carboxylic acid group at position 3 and the pyrazine substituent at position 1 influencing equatorial or axial orientations. While no explicit data on enantiomeric resolution exists, synthetic routes likely yield racemic mixtures unless chiral catalysts are employed.
Tautomerism is limited due to the compound’s fully saturated piperidine ring and aromatic pyrazine system. However, pyrazine derivatives often exhibit tautomeric behavior in reduced states, as seen in studies of pyrazinacenes. For example, proton shifts between nitrogen atoms in reduced pyrazine rings can produce enamine-imine tautomers, though this is less relevant for the fully aromatic pyrazine in this compound.
The carboxylic acid group may participate in prototropic tautomerism under specific pH conditions, shifting between neutral and deprotonated states. This property is critical for understanding the compound’s solubility and reactivity in biological systems.
Properties
IUPAC Name |
1-(6-methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-5-12-6-10(13-8)14-4-2-3-9(7-14)11(15)16/h5-6,9H,2-4,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWSTFTZNIMXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640306 | |
| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-02-7 | |
| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Pyridinecarboxylic Acids to Piperidinecarboxylic Acids
A foundational step in preparing piperidine-3-carboxylic acid derivatives is the catalytic hydrogenation of pyridinecarboxylic acids. According to patent CN102174011A, 3-pyridinecarboxylic acid undergoes hydrogenation in the presence of palladium on charcoal catalyst under controlled temperature and pressure conditions to yield 3-piperidinecarboxylic acid (nipecotic acid), a key intermediate structurally related to the target compound.
Key conditions from the patent include:
| Parameter | Condition |
|---|---|
| Catalyst | Palladium on charcoal (Pd/C) |
| Catalyst loading | 0.01–0.05 weight ratio to substrate |
| Solvent | Water |
| Temperature | 90–100 °C |
| Pressure | 4–5 MPa (hydrogen atmosphere) |
| Reaction time | 3–4 hours |
| Post-reaction treatment | Filtration to remove catalyst, vacuum distillation to remove moisture, crystallization with methanol |
This hydrogenation converts the aromatic pyridine ring into a saturated piperidine ring while preserving the carboxylic acid functionality. The process yields nipecotic acid with high purity (~98-102%) and good molar yield (~85%) relative to the starting pyridinecarboxylic acid.
Coupling of Piperidine-3-carboxylic Acid with 6-Methylpyrazin-2-yl Moiety
The introduction of the 6-methylpyrazin-2-yl group at the nitrogen of piperidine-3-carboxylic acid is typically achieved via nucleophilic substitution or amide bond formation strategies.
A relevant synthetic approach involves the reaction of this compound with activated esters such as pentafluorophenyl esters. The synthesis of pentafluorophenyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate is reported to proceed via coupling of pentafluorophenol with the free acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP), typically in dichloromethane at room temperature.
This method implies that the free acid this compound is first prepared or isolated, and then converted into activated esters for further synthetic applications.
Summary of Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Hydrogenation of 3-pyridinecarboxylic acid | Pd/C catalyst, H2 4–5 MPa, 90–100 °C, 3–4 h | Nipecotic acid (3-piperidinecarboxylic acid) |
| 2 | Isolation and purification of nipecotic acid | Filtration, vacuum distillation, crystallization | Pure piperidine-3-carboxylic acid derivative |
| 3 | N-Substitution or coupling with 6-methylpyrazin-2-yl | Reaction with 6-methylpyrazin-2-yl halide or activated ester | Formation of this compound |
| 4 | Optional conversion to activated ester (e.g., pentafluorophenyl ester) | DCC, DMAP, dichloromethane, room temperature | Activated ester derivative for further reactions |
Detailed Research Findings and Notes
The hydrogenation step is critical and requires strict control of oxygen-free conditions to prevent catalyst poisoning and side reactions. Nitrogen purging and vacuum techniques are employed to maintain an inert atmosphere.
The palladium catalyst loading and reaction parameters such as temperature and pressure directly influence the yield and purity of the piperidinecarboxylic acid intermediates.
The coupling reaction to introduce the 6-methylpyrazin-2-yl group is commonly facilitated by carbodiimide-mediated activation, which is a standard method for amide bond formation in organic synthesis. The use of pentafluorophenyl esters enhances the reactivity and selectivity of the coupling.
Industrial scale-up may involve continuous flow hydrogenation reactors and automated coupling systems to improve efficiency and reproducibility.
Purification typically involves crystallization and centrifugation steps to isolate the target compound in high purity, which is essential for subsequent applications in pharmaceutical or chemical research.
Chemical Reactions Analysis
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be utilized in studies involving enzyme inhibition and receptor binding . In medicine, 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid is investigated for its potential therapeutic effects, including antiproliferative activity by inhibiting tubulin polymerization . Industrial applications include its use in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and proliferation . This inhibition can lead to antiproliferative effects, making it a potential candidate for cancer research .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
- Molecular Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 221.26 g/mol
- CAS Number : 930111-02-7
- Physical Properties : Melting point: 185–186.5°C; purity: ≥97% .
- Storage : Stable under dry, room-temperature conditions .
This compound features a piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 6-methylpyrazine moiety. Its structural framework is pivotal in medicinal chemistry for modulating biological targets, such as enzymes or receptors .
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table highlights structural analogs and their distinguishing features:
Biological Activity
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 233.27 g/mol
This compound features a piperidine ring substituted with a 6-methylpyrazine moiety and a carboxylic acid group, which are crucial for its biological activity.
Antimycobacterial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimycobacterial activity. For instance, compounds structurally related to this compound were tested against Mycobacterium tuberculosis strains, showcasing promising results. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.5 to 4 µg/mL against resistant strains, indicating strong potential as anti-TB agents .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.5 - 4 | Antimycobacterial |
| Related Piperidine Derivative | 2 | Antimycobacterial |
The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes within the bacterial cell wall synthesis pathway. This inhibition leads to the disruption of bacterial growth and replication.
Pharmacokinetics
Pharmacokinetic studies have shown that the compound has moderate bioavailability and favorable absorption characteristics. The following table summarizes key pharmacokinetic parameters observed in animal models:
| Parameter | Value |
|---|---|
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t) | 80 min |
| Oral Bioavailability (F) | 42% |
These parameters suggest that the compound could be viable for further development into therapeutic agents.
Study on Antitubercular Activity
A recent study assessed the antitubercular activity of various piperidine derivatives, including those related to our compound of interest. The study found that structural modifications significantly impacted activity levels. For instance, derivatives containing a piperidine substituent demonstrated higher efficacy compared to those with alternative nitrogen-containing rings .
Toxicological Assessment
Toxicological evaluations indicated that the compound exhibited low toxicity in vitro, with IC50 values exceeding 50 µg/mL against human keratinocyte cells (HaCaT). This suggests a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid, and how do they influence experimental design?
- Answer: The compound has a molecular formula of C11H15N3O2 (MW: 221.25 g/mol) and a melting point of 185–186.5°C . Its low solubility in aqueous buffers (common for piperidine-carboxylic acid derivatives) necessitates the use of polar aprotic solvents (e.g., DMSO) for in vitro assays. Structural characterization should prioritize HPLC purity analysis (>97%) and spectroscopic validation (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS) to confirm regiochemistry of the pyrazine and piperidine moieties .
Q. What synthetic routes are reported for this compound, and what are their limitations?
- Answer: A two-step approach is commonly employed:
Cyclization: Reacting 6-methylpyrazine-2-carboxylic acid with a piperidine derivative under Mitsunobu conditions (e.g., DIAD, PPh3) to form the piperidine-pyrazine linkage .
Carboxylic Acid Activation: Hydrolysis of ester precursors (e.g., methyl esters) using HCl/water at 93–96°C .
Limitations: Low yields (~40%) due to steric hindrance at the piperidine C3 position and competing side reactions (e.g., N-alkylation). Purification requires reverse-phase chromatography .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Answer:
- Chromatography: Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to assess purity (>97%) .
- Spectroscopy:
- NMR: <sup>1</sup>H NMR should show a singlet for the pyrazine methyl group (δ ~2.5 ppm) and multiplet signals for the piperidine ring (δ ~1.5–3.5 ppm) .
- IR: Carboxylic acid O-H stretch at ~2500–3000 cm<sup>-1</sup> and C=O stretch at ~1700 cm<sup>-1</sup> .
Advanced Research Questions
Q. What strategies can resolve contradictory data on the compound’s solubility and stability in biological assays?
- Answer: Discrepancies in solubility may arise from polymorphic forms or residual solvents. Recommended approaches:
- Thermal Analysis: Use differential scanning calorimetry (DSC) to identify polymorphs (melting point deviations >2°C indicate distinct forms) .
- Lyophilization: Prepare a stable amorphous form via freeze-drying from tert-butanol/water mixtures to enhance aqueous solubility .
- Stability Testing: Monitor degradation under physiological pH (4–8) and temperature (37°C) for 72 hours using LC-MS to detect hydrolysis products (e.g., pyrazine fragments) .
Q. How does the compound’s piperidine-pyrazine scaffold influence its pharmacokinetic (PK) profile?
- Answer:
- Absorption: The carboxylic acid group enhances solubility but limits blood-brain barrier penetration. LogP calculations (cLogP ~1.2) suggest moderate lipophilicity .
- Metabolism: Piperidine rings are prone to CYP3A4-mediated oxidation. Use hepatic microsome assays to identify metabolites (e.g., N-oxidation products) .
- Excretion: High plasma protein binding (>85%) may reduce renal clearance. Radiolabeled tracer studies (e.g., <sup>14</sup>C) in rodents can quantify biliary vs. urinary excretion .
Q. What mechanistic insights link this compound to autophagy modulation, based on structural analogs?
- Answer: The pyrazine core may mimic ATP-binding motifs in kinases (e.g., mTOR), as seen in the analog FMPPP, which inhibits mTOR/p70S6K and induces autophagy in prostate cancer cells . To confirm:
- Target Engagement: Use cellular thermal shift assays (CETSA) to assess binding to mTOR or ULK1.
- Autophagy Flux: Monitor LC3-II/LC3-I ratio via western blot in the presence of lysosomal inhibitors (e.g., chloroquine) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Answer:
- Pyrazine Modifications: Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position to enhance kinase binding affinity .
- Piperidine Substitutions: Replace the C3 carboxylic acid with bioisosteres (e.g., tetrazole) to improve metabolic stability .
- Data Validation: Compare IC50 values in enzyme assays (e.g., mTOR inhibition) and correlate with computational docking scores (e.g., AutoDock Vina) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
